molecular formula C7H7F3N2O3 B1517290 1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152571-45-3

1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1517290
CAS RN: 1152571-45-3
M. Wt: 224.14 g/mol
InChI Key: DXYXYTCPRPGAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as HETP, is an organic compound with a unique chemical structure that has a wide range of applications in scientific research and laboratory experiments. HETP is a relatively new compound, and as such, there is still much to be discovered about its properties, mechanisms of action, and potential uses. In

Scientific Research Applications

Pharmaceuticals

The trifluoromethyl group in this compound plays a significant role in the pharmaceutical industry. It’s known to enhance the biological activity and metabolic stability of various drugs. The compound can be used in the synthesis of novel pharmaceuticals that require the trifluoromethyl group to improve pharmacokinetic properties .

Agrochemicals

In agriculture, the compound’s derivatives could be utilized to develop new pesticides or herbicides. The trifluoromethyl group is particularly valuable in this field for creating compounds with increased potency and longer-lasting effects on target pests and weeds .

Material Science

The unique properties of the trifluoromethyl group are leveraged in material science to modify surfaces and create materials with specific characteristics, such as hydrophobicity or resistance to degradation. This compound could be involved in the development of advanced materials for various applications .

Environmental Science

Environmental remediation techniques can benefit from the chemical properties of this compound. It could be used in processes designed to remove pollutants or contaminants from soil and water, aiding in environmental clean-up efforts .

Analytical Chemistry

In analytical chemistry, the compound could be used as a reagent or a building block for synthesizing markers and probes. These are essential for detecting specific substances or monitoring chemical reactions in various research settings .

Biochemistry

Biochemical research might utilize this compound in studying enzyme reactions or metabolic pathways. Its derivatives could serve as inhibitors or activators in biochemical assays, helping to elucidate the function of biological molecules .

properties

IUPAC Name

1-(2-hydroxyethyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)5-4(6(14)15)3-11-12(5)1-2-13/h3,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXYTCPRPGAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.